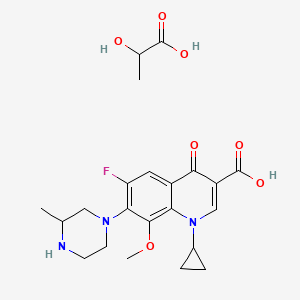
Gatifloxacin lactate
Vue d'ensemble
Description
Gatifloxacin is an antibiotic agent and a member of the fourth-generation fluoroquinolone family . It is used to treat bacterial infections of the lungs, sinuses, skin, and urinary tract . The brand name Tequin is discontinued, but generic versions may be available .
Synthesis Analysis
Gatifloxacin is an 8-methoxyfluoroquinolone with improved activity against Gram-positive, anaerobes, and broad-spectrum activity against Gram-negative bacteria . The synthesis of gatifloxacin involves combining 2-methylpiperazine and 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline .Molecular Structure Analysis
Gatifloxacin has a molecular formula of C19H22FN3O4 . Its structure includes a bicyclic aromatic core with a carbon at position 8 . The absence of a halide at the C8 position minimizes the potential for photosensitivity reactions, and a methyl-substituted piperazinyl group at the C7 position provides metabolic stability and a long half-life .Chemical Reactions Analysis
Gatifloxacin is primarily excreted unchanged in the urine (>80%) . It does not interact with drugs metabolized by the cytochrome P450 enzyme family . Analytical methods for its evaluation include High-performance liquid chromatography, Spectrophotometry, electrochemical methods, Spectrofluorometric, and High-performance thin layer chromatography .Physical And Chemical Properties Analysis
Gatifloxacin has high oral bioavailability (96%), and therefore, oral and intravenous formulations are bioequivalent and interchangeable . It has a large volume of distribution (∼1.8 L/kg), low protein binding (∼20%), and broad tissue distribution .Applications De Recherche Scientifique
1. Antimicrobial Properties and Pathogen Effectiveness
- Broad-Spectrum Antimicrobial Activity : Gatifloxacin, a new 8-methoxy-fluoroquinoline antimicrobial agent, shows enhanced activity against Gram-positive and atypical agents while retaining broad-spectrum anti-Gram-negative activity (Blondeau, 2000).
- Efficacy in Respiratory and Urinary Tract Infections : Gatifloxacin lactate has been proven effective and safe in treating acute bacterial respiratory and urinary tract infections (Du Xuzhao, 2006).
- Helicobacter pylori Eradication : Gatifloxacin-based triple therapy serves as a third-line treatment for Helicobacter pylori eradication, highlighting its role in gastrointestinal infections (Nishizawa et al., 2008).
Mécanisme D'action
Orientations Futures
While Gatifloxacin has shown effectiveness in treating various bacterial infections, caution must be exercised to avoid the potential for selection of widespread resistance, which may occur with indiscriminate use . There is also a need for more environmentally friendly methods for evaluating Gatifloxacin .
Propriétés
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4.C3H6O3/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;1-2(4)3(5)6/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);2,4H,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPJUGZAXVMNBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.CC(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
316819-33-7 | |
| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-, compd. with 2-hydroxypropanoic acid (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316819-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



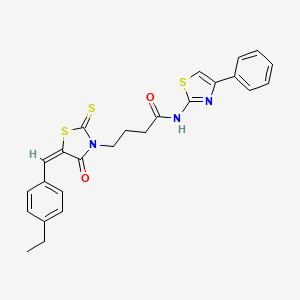

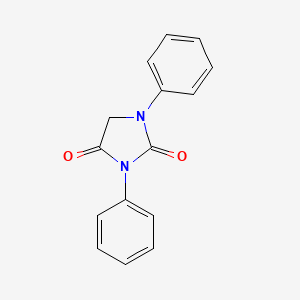
![alpha,alpha'-[[(1-Oxododecyl)imino]di-2,1-ethanediyl]bis[omega-hydroxy-poly(oxy-1,2-ethanediyl)](/img/structure/B3259269.png)
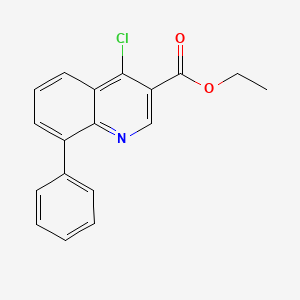
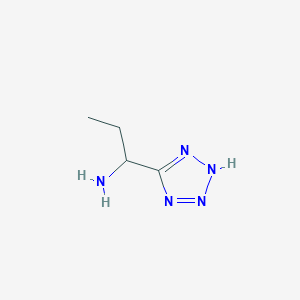

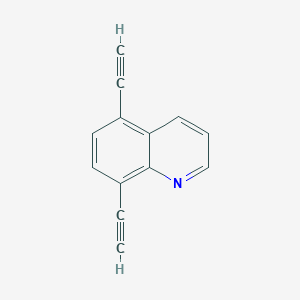
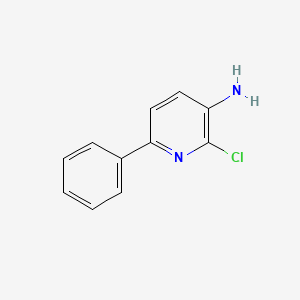
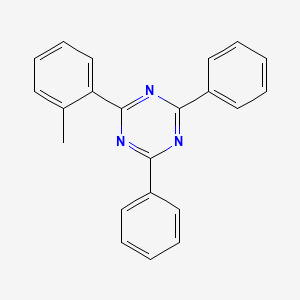
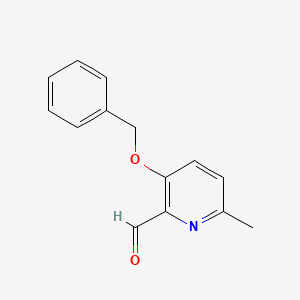

![[Bis(dimethylamino)methylene]malononitrile](/img/structure/B3259353.png)
